molecular formula C15H10FNO6 B6409015 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261913-20-5

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6409015
CAS RN: 1261913-20-5
M. Wt: 319.24 g/mol
InChI Key: NTVSJTBYYREUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid (FMNPA) is an important organic compound with a wide range of uses in scientific research. It is a white, crystalline solid that is soluble in water and many organic solvents. FMNPA has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in a number of reactions, and as a fluorescent probe in biological research.

Scientific Research Applications

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the structure and dynamics of proteins, as a catalyst in organic synthesis, and as a reagent in a variety of reactions. It has also been used to study the effects of metal ions on enzyme activity and to study the binding of drugs to proteins.

Mechanism of Action

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is a fluorescent compound that can be used to study the structure and dynamics of proteins. It binds to proteins and emits a fluorescent signal, which can be used to study the protein’s structure and dynamics. The mechanism of action of 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is not well understood, but it is believed to interact with the protein via hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has been used to study the effects of metal ions on enzyme activity. It has been found to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has also been used to study the binding of drugs to proteins, and it has been found to bind to several drugs, including ibuprofen and naproxen.

Advantages and Limitations for Lab Experiments

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is a useful tool for studying the structure and dynamics of proteins and for studying the effects of metal ions on enzyme activity and the binding of drugs to proteins. It has several advantages, including its low cost and its ability to bind to a wide range of proteins. However, 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is not suitable for all experiments, as it can be toxic in high concentrations and can interfere with some reactions.

Future Directions

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has a wide range of potential future applications in scientific research. It could be used to study the structure and dynamics of other biomolecules, such as carbohydrates and lipids. It could also be used to study the effects of metal ions on other enzymes, and to study the binding of other drugs to proteins. In addition, 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to study the structure and dynamics of viruses and other pathogens. Finally, 2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new fluorescent probes for use in a variety of applications.

Synthesis Methods

2-(4-Fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 4-fluoro-3-methoxybenzaldehyde with nitrobenzene in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetic acid, and the product is then purified by recrystallization. The yield of the reaction is typically in the range of 60-70%.

properties

IUPAC Name

2-(4-fluoro-3-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO6/c1-23-15(20)12-6-8(2-5-13(12)16)11-7-9(17(21)22)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVSJTBYYREUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691575
Record name 4'-Fluoro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261913-20-5
Record name 4'-Fluoro-3'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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